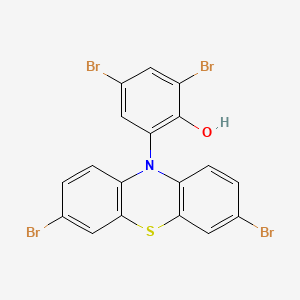![molecular formula C11H11IO2 B14389459 {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene CAS No. 89644-51-9](/img/structure/B14389459.png)
{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene is an organic compound that features a benzene ring substituted with an ethoxy group, which is further substituted with a 3-iodoprop-2-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic, ether, and alkyne functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene typically involves the following steps:
Preparation of 3-Iodoprop-2-yn-1-ol: This can be achieved by the iodination of propargyl alcohol using iodine and a base such as potassium carbonate.
Formation of 2-(2-Hydroxyethoxy)benzene: This intermediate can be synthesized by the reaction of catechol with ethylene oxide under basic conditions.
Etherification: The final step involves the etherification of 2-(2-hydroxyethoxy)benzene with 3-iodoprop-2-yn-1-ol in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene can undergo various types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine in dichloromethane for halogenation.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dibromo compounds or alkanes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a potential candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its reactivity and functional groups make it suitable for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene depends on its application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another compound with an alkyne and iodine functionality, used as a fungicide.
2-(2-Iodoethoxy)benzene: Similar structure but with a shorter ethoxy chain.
2-(2-Bromoethoxy)benzene: Similar structure but with bromine instead of iodine.
Uniqueness
What sets {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene apart is its combination of an aromatic ring, an ether linkage, and an alkyne group, which provides a unique set of reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
89644-51-9 |
|---|---|
Molecular Formula |
C11H11IO2 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-(3-iodoprop-2-ynoxy)ethoxybenzene |
InChI |
InChI=1S/C11H11IO2/c12-7-4-8-13-9-10-14-11-5-2-1-3-6-11/h1-3,5-6H,8-10H2 |
InChI Key |
ZJGFFMLMNPEENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


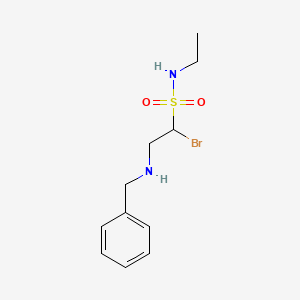
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
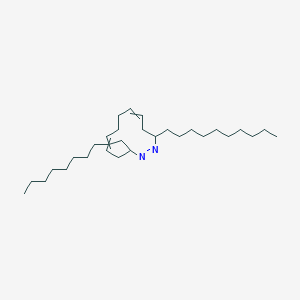
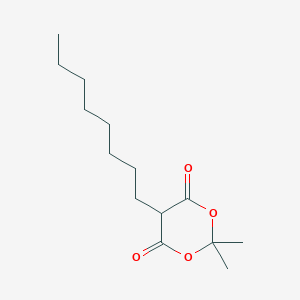
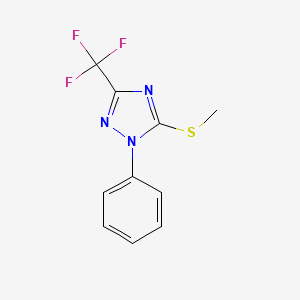
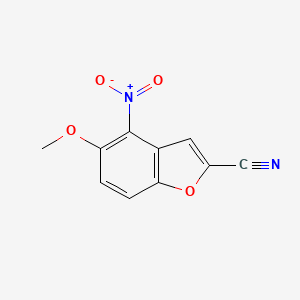
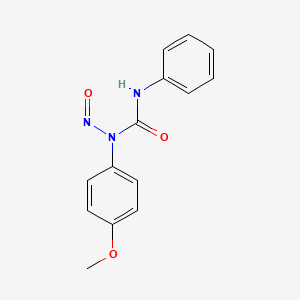
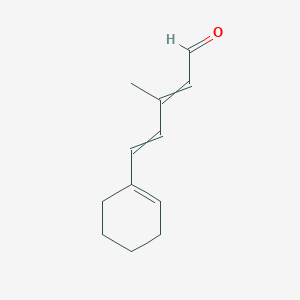
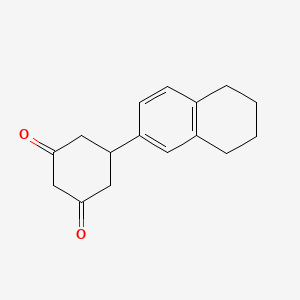
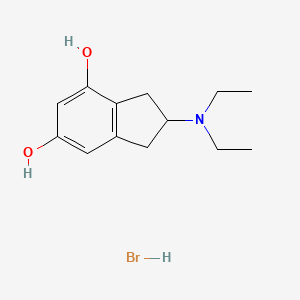
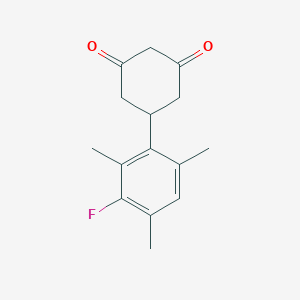
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
